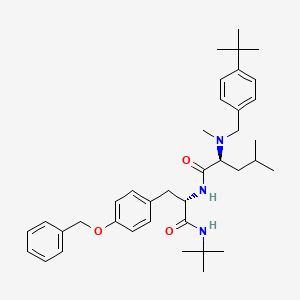
HO-PEG15-OH
概要
説明
HO-PEG15-OH: is a polyethylene glycol-based compound with the chemical formula C30H62O16 . It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
科学的研究の応用
Chemistry: HO-PEG15-OH is used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies. It facilitates the formation of bifunctional molecules that can selectively degrade specific proteins .
Biology: In biological research, this compound is used to create biocompatible and biodegradable polymers for drug delivery systems. These polymers can encapsulate therapeutic agents and release them in a controlled manner .
Medicine: this compound-based polymers are used in the development of medical devices and implants. The compound’s biocompatibility and ability to reduce protein adsorption make it ideal for coating medical devices to minimize immune responses .
Industry: In industrial applications, this compound is used in the formulation of hydrogels and other materials that require specific mechanical and chemical properties. It is also employed in the production of cosmetics and personal care products .
作用機序
Target of Action
HO-PEG15-OH, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol or PEG16, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. It connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the formation of PROTACs, this compound indirectly influences the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Pharmacokinetics
As a polyethylene glycol (peg) derivative, it is expected to have good solubility and stability
Result of Action
The result of the action of this compound is the selective degradation of target proteins. By acting as a linker in PROTACs, it enables the degradation of specific proteins, which can have various molecular and cellular effects depending on the target protein .
準備方法
Synthetic Routes and Reaction Conditions: HO-PEG15-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight, which is calculated by dividing the molecular weight by 44 (the molecular mass of one repeating unit). The compound is then functionalized with hydroxyl groups at both ends .
Industrial Production Methods: In industrial settings, this compound is produced using controlled polymerization techniques to ensure uniformity in molecular weight and functionalization. The process involves the use of catalysts and specific reaction conditions to achieve high purity and yield.
化学反応の分析
Types of Reactions: HO-PEG15-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various functionalized derivatives depending on the substituent used.
類似化合物との比較
HO-PEG12-OH: A shorter polyethylene glycol-based linker with similar properties but a lower molecular weight.
HO-PEG20-OH: A longer polyethylene glycol-based linker with a higher molecular weight and increased flexibility.
Uniqueness: HO-PEG15-OH is unique due to its specific molecular weight and length, which provide an optimal balance between flexibility and stability. This makes it particularly suitable for use in PROTAC synthesis, where precise control over the distance between ligands is crucial for effective protein degradation .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O16/c31-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-32/h31-32H,1-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQQPNDSWCHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183015 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28821-35-4 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PEG16 influence the self-assembly behavior of molecules?
A: Research shows that PEG16 can significantly impact the self-assembly of molecules, particularly in the formation of supramolecular structures. For instance, when used as a solubilizing ligand in amphiphilic platinum(II) complexes, PEG16 promotes the formation of one-dimensional nanofibers. The length of the PEG chain plays a crucial role in this process. Complexes with PEG16 formed stable, uniform fibers with lengths up to 400 nm. Interestingly, shorter PEG chains, like PEG12 and PEG7, led to the formation of less stable fibers or even two-dimensional platelets. [] This highlights the influence of PEG chain length on the resulting supramolecular morphology.
Q2: Can you elaborate on the role of PEG16 in controlling the dimensions of supramolecular structures?
A: PEG16 demonstrates a unique ability to control the dimensions of supramolecular structures through a process akin to "living supramolecular polymerization." [] This process involves the initial formation of short fiber "seeds" which then elongate upon the addition of more PEG16-containing complex. The final fiber length can be controlled by adjusting the ratio of the complex to the initial seed concentration. This level of control over size and morphology is crucial for various applications, including drug delivery and material design.
Q3: How does PEG16 contribute to the stability of these self-assembled structures?
A: The presence of PEG16 can significantly enhance the stability of self-assembled structures. In the case of the platinum(II) complex nanofibers, those formed with PEG16 remained stable in solution for at least a week, exhibiting minimal changes in length distribution. [] This "static" behavior suggests that PEG16 effectively suppresses interfiber exchange processes, thus enhancing the stability of the resulting nanostructures.
Q4: What are some other interesting applications of PEG16 in materials science?
A: Beyond its role in supramolecular self-assembly, PEG16 finds applications in other areas of materials science. For example, researchers have utilized PEG16 in the synthesis of polycarboxylate superplasticizers for concrete. [] These superplasticizers, incorporating PEG16, effectively improve the fluidity of cement paste, leading to enhanced workability and performance characteristics in concrete applications.
Q5: How does PEG16 contribute to the properties of hybrid lipid-polymer vesicles?
A: Recent studies demonstrate that incorporating PEG16 into low-molecular-weight biodegradable block co-polymers enables the formation of hybrid lipid-polymer vesicles. [] While these polymers alone struggle to self-assemble into stable vesicles, the presence of PEG16, alongside phospholipids, promotes their formation. These hybrid vesicles exhibit desired characteristics like size control, bilayer formation, and small molecule encapsulation capabilities, making them attractive for drug delivery applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


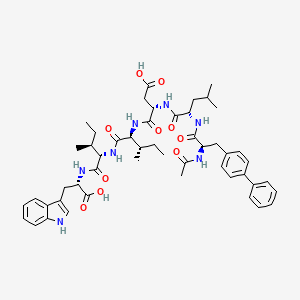
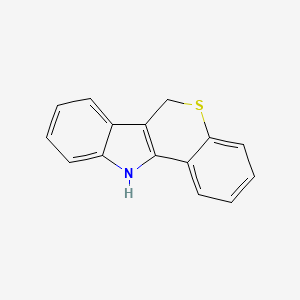
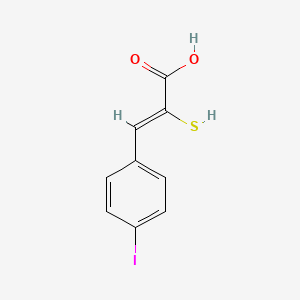
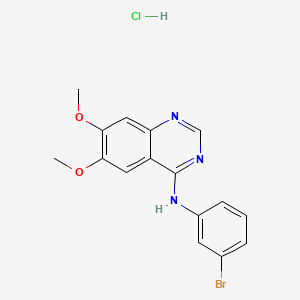
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
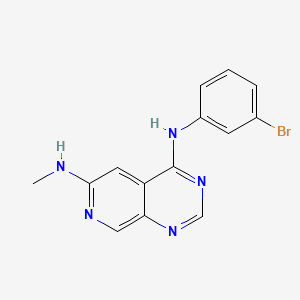
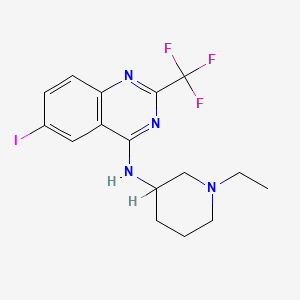
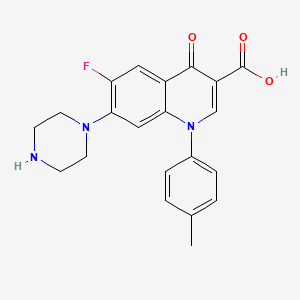

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

